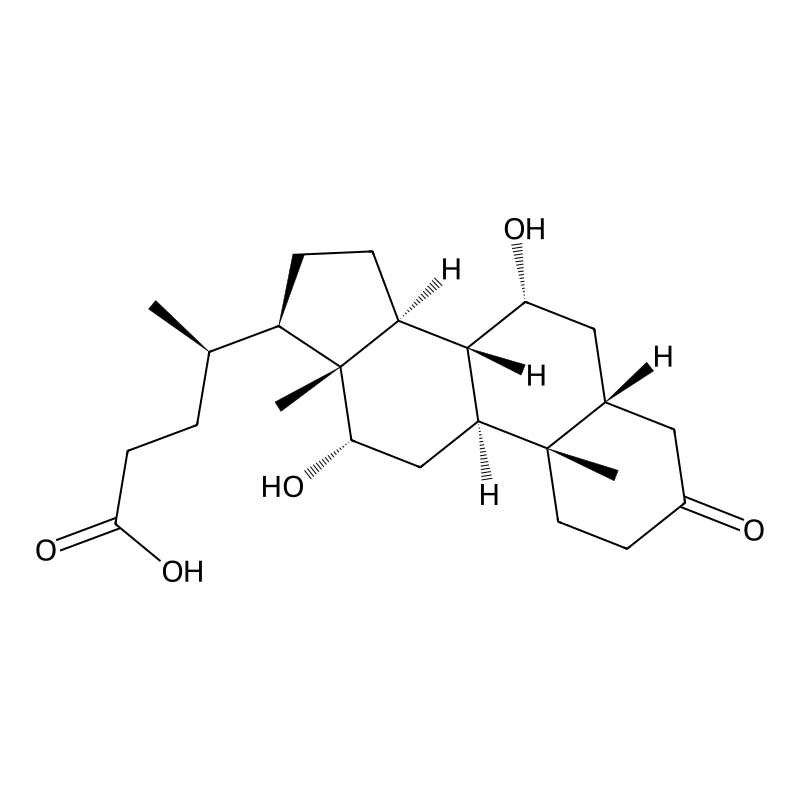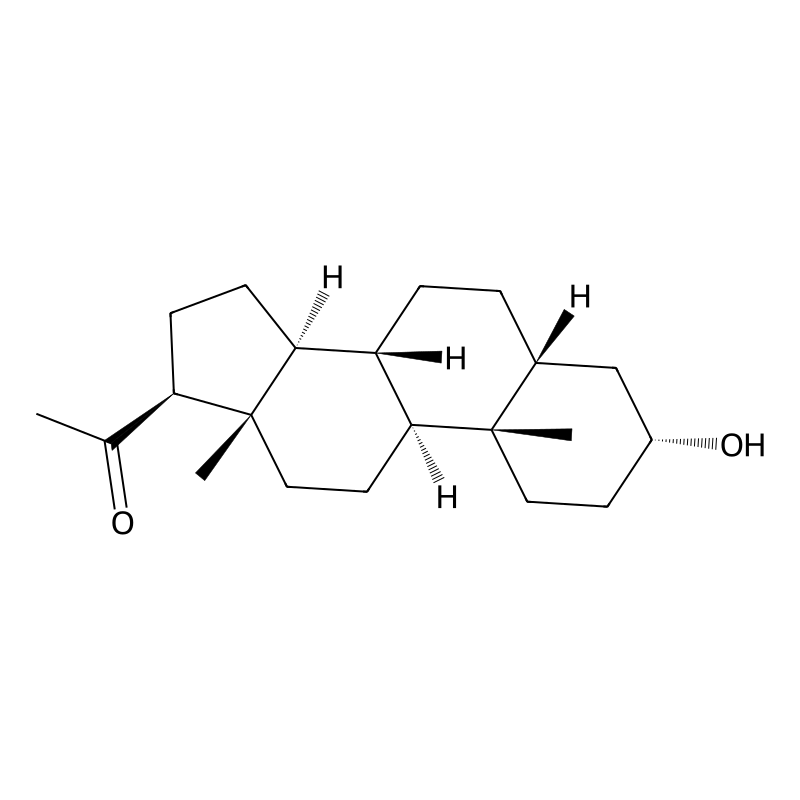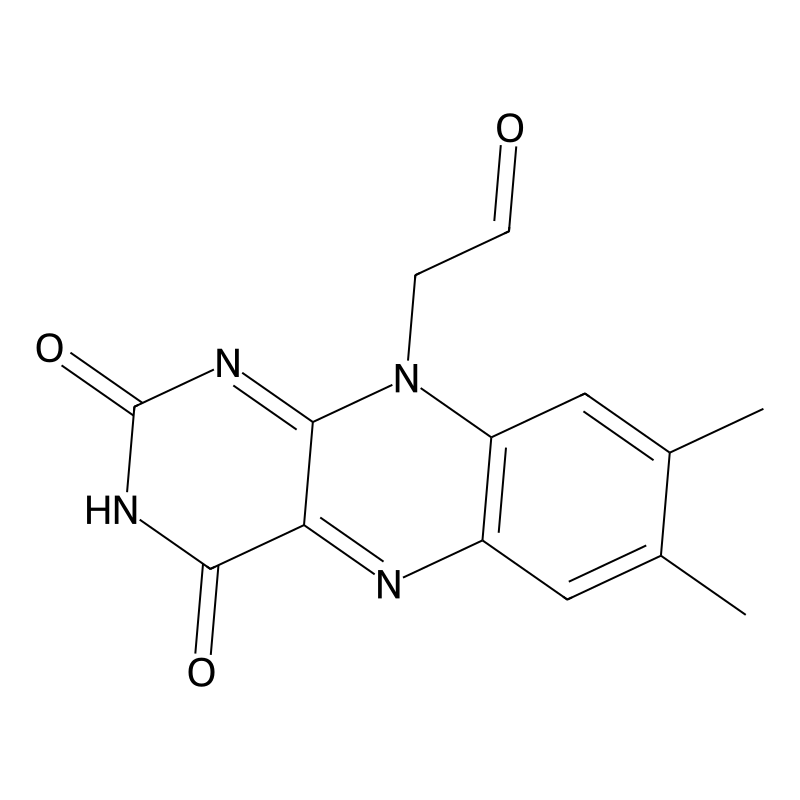3-Oxocholic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Background and Properties
3-Oxocholic acid (also known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid) is a type of bile acid []. Bile acids are steroid acids found predominantly in the bile of mammals and play a crucial role in digestion by aiding fat absorption and cholesterol elimination []. 3-Oxocholic acid specifically belongs to the class of dihydroxy bile acids, meaning it has two hydroxyl groups attached to its structure [].
Formation and Metabolism
3-Oxocholic acid is a minor metabolite of cholic acid, another primary bile acid []. In the gut, bacteria can modify cholic acid through a process called biotransformation, which can generate 3-Oxocholic acid as a side product []. Additionally, specific enzymes in the liver, known as cytochromes P450, can also play a role in the formation of 3-Oxocholic acid from cholic acid [].
Potential Research Applications
While 3-Oxocholic acid itself is not currently used in any established medical treatments, research is exploring its potential applications in various fields:
- Anti-inflammatory effects: Studies suggest that 3-Oxocholic acid, along with other bile acids, might exhibit anti-inflammatory properties []. This research is still in its early stages, but it could pave the way for the development of novel anti-inflammatory treatments.
- Neurological disorders: Some research suggests that 3-Oxocholic acid, potentially derived from fermented cattle bile, might have the ability to inhibit neuroinflammation associated with certain neurological disorders. However, further investigation is needed to understand its potential therapeutic effects.
3-Oxocholic acid, chemically known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, is a bile acid derived from cholesterol metabolism. It is characterized by the presence of a keto group at the C-3 position and hydroxyl groups at the C-7 and C-12 positions. This compound plays a crucial role in the emulsification of dietary fats and absorption of fat-soluble vitamins in the intestine. Bile acids, including 3-oxocholic acid, are synthesized predominantly in the liver and are essential for digestion and absorption processes.
- Fat digestion and absorption: Bile acids emulsify fats in the small intestine, facilitating their breakdown by digestive enzymes and absorption into the bloodstream [].
- Cholesterol regulation: Bile acids help eliminate cholesterol from the body by promoting its excretion in bile [].
- Gut microbiota modulation: Bile acids can influence the composition of gut bacteria, potentially impacting overall gut health [].
3-Oxocholic acid undergoes various chemical transformations, primarily involving reduction and oxidation reactions. Notably:
- Reduction: The keto group at C-3 can be reduced to form 3α-hydroxy derivatives. This reaction is catalyzed by enzymes such as 3α-hydroxysteroid dehydrogenase.
- Hydroxylation: The compound can also participate in hydroxylation reactions, where additional hydroxyl groups are introduced at different positions on the steroid nucleus.
- Conjugation: In physiological conditions, 3-oxocholic acid may be conjugated with amino acids like glycine or taurine to enhance its solubility and biological activity.
3-Oxocholic acid exhibits several biological activities:
- Cholesterol Metabolism: It aids in the regulation of cholesterol levels by promoting its excretion through bile.
- Gut Microbiota Modulation: This bile acid influences gut microbiota composition, which can have implications for metabolic health.
- Signaling Molecule: It acts as a signaling molecule that can bind to nuclear receptors such as farnesoid X receptor, influencing metabolic pathways related to glucose and lipid metabolism.
Several synthetic methods exist for producing 3-oxocholic acid:
- Chemical Synthesis: Traditional organic synthesis techniques involve multi-step processes that include oxidation of cholic acid or its derivatives.
- Biochemical Synthesis: Enzymatic methods utilizing specific enzymes can selectively convert precursor bile acids into 3-oxocholic acid with high specificity and yield.
- Selective Reduction Techniques: Recent advancements have focused on selective reduction methods that target the keto group while preserving other functional groups, yielding high purity products .
The applications of 3-oxocholic acid span various fields:
- Pharmaceuticals: It is investigated for its potential therapeutic effects in treating metabolic disorders and liver diseases.
- Nutritional Supplements: Due to its role in fat digestion, it is sometimes included in dietary supplements aimed at improving digestive health.
- Research: Used extensively in biochemical research to study bile acid metabolism and its effects on human health.
Several compounds share structural similarities with 3-oxocholic acid. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cholic Acid | 3α,7α,12α-trihydroxy derivative | Primary bile acid with three hydroxyl groups |
| Chenodeoxycholic Acid | 3α,7α-dihydroxy derivative | Major bile acid involved in lipid digestion |
| Deoxycholic Acid | 3α,12α-dihydroxy derivative | Secondary bile acid formed from cholic acid |
| Ursodeoxycholic Acid | 3α-hydroxy derivative | Known for its therapeutic effects in liver disease |
Each of these compounds plays distinct roles in bile metabolism and has varying effects on health, making them unique despite their structural similarities to 3-oxocholic acid.
The study of 3-oxocholic acid emerged alongside broader investigations into bile acid metabolism in the mid-20th century. Early work by Sune Bergström’s team in the 1960s laid the groundwork for understanding microbial transformations of bile acids. However, 3-oxocholic acid gained prominence later when advances in chromatography and mass spectrometry enabled precise identification of bile acid metabolites. The Human Metabolome Database (HMDB) first cataloged it in 2005, noting its detection in mammalian bile. Its role as a microbial metabolite of cholic acid, particularly by Clostridium perfringens, was elucidated through in vitro studies linking gut flora to bile acid diversification.
Taxonomic Classification in Bile Acid Family
3-Oxocholic acid belongs to the C24 bile acid subgroup, distinguished by a truncated five-carbon side chain. Structurally, it is classified as a 3-oxo-Δ4-cholenoic acid, with the following features:
- Core structure: 5β-cholan-24-oic acid (four fused steroid rings).
- Functional groups: 7α- and 12α-hydroxyl groups, 3-oxo group.
- Conjugation status: Typically unconjugated, though sulfated forms exist in pathological conditions.
Table 1: Comparative Structural Features of Select Bile Acids
| Bile Acid | Hydroxyl Groups | Oxo Groups | Conjugation Sites |
|---|---|---|---|
| Cholic acid | 3α,7α,12α | None | Glycine, taurine |
| Deoxycholic acid | 3α,12α | None | Glycine, taurine |
| 3-Oxocholic acid | 7α,12α | 3-oxo | Rarely conjugated |
Biosynthetic Pathways and Origin
3-Oxocholic acid originates via two primary pathways:
- Hepatic oxidation: In human hepatocytes, cholesterol undergoes 7α-hydroxylation to form 7α-hydroxy-4-cholesten-3-one, which is further oxidized to 7α,12α-dihydroxy-3-oxo-4-cholenoic acid—a direct precursor.
- Microbial metabolism: Gut bacteria, notably Clostridium spp., dehydrogenate cholic acid at the C3 position, replacing the hydroxyl group with a ketone. This process is part of the Hylemon-Björkhem pathway, which also generates deoxycholic and lithocholic acids.
Figure 1: Proposed Biosynthetic Pathway of 3-Oxocholic Acid
(Hypothetical pathway based on source data)
Cholic acid → (Microbial 3α-HSDH) → 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid → (Epimerization) → 3-oxocholic acid.
Evolutionary Significance in Mammalian Biology
The presence of 3-oxo bile acids reflects co-evolution between mammals and gut microbiota. Unlike primary bile acids, which are conserved across species, secondary bile acids like 3-oxocholic acid exhibit taxonomic variability tied to microbial diversity. For example:
- Rodents: Produce muricholic acids (6α/β-hydroxylated), minimizing 3-oxo derivatives.
- Humans: 3-Oxocholic acid is a minor component but increases in dysbiosis or liver disease.
This variability underscores adaptive mechanisms to balance lipid digestion and detoxification.
Nomenclature and Structural Classification
- IUPAC name: 7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic acid.
- Synonyms: 3-Ketocholic acid, 5β-cholanic acid-7α,12α-dihydroxy-3-oxo-.
- Chemical formula: C24H38O5.
- Key structural traits:
Table 2: Physicochemical Properties of 3-Oxocholic Acid
| Property | Value | Source |
|---|---|---|
| Molecular weight | 406.56 g/mol | |
| Solubility in water | Practically insoluble | |
| pKa | ~5.0 (carboxyl group) | |
| Melting point | Not reported | - |








